molecular formula C20H14N2O8 B8601341 Methyl 3,5-bis(4-nitrophenoxy)benzoate CAS No. 173550-32-8

Methyl 3,5-bis(4-nitrophenoxy)benzoate

Cat. No.: B8601341
CAS No.: 173550-32-8
M. Wt: 410.3 g/mol
InChI Key: RROYEXSVVABRQD-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(4-nitrophenoxy)benzoate is a benzoate ester derivative featuring two 4-nitrophenoxy substituents at the 3- and 5-positions of the central aromatic ring. For instance, the related compound 3,5-bis(4-nitrophenoxy)benzoic acid (Compound W) was identified as a potent inhibitor of Aβ42 production in Alzheimer’s disease research .

Properties

CAS No.

173550-32-8

Molecular Formula

C20H14N2O8

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 3,5-bis(4-nitrophenoxy)benzoate

InChI

InChI=1S/C20H14N2O8/c1-28-20(23)13-10-18(29-16-6-2-14(3-7-16)21(24)25)12-19(11-13)30-17-8-4-15(5-9-17)22(26)27/h2-12H,1H3

InChI Key

RROYEXSVVABRQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

3,5-Bis(4-nitrophenoxy)benzoic Acid (Compound W)

  • Structural Relationship : Compound W is the carboxylic acid form of the target methyl ester.
  • Key Differences :
    • The methyl ester derivative likely exhibits higher lipophilicity, enhancing membrane permeability compared to the polar carboxylic acid.
    • Compound W demonstrated efficacy in reducing Aβ42 levels in cellular assays, suggesting that the methyl ester might act as a prodrug requiring hydrolysis to the active acid form .
  • Implications : Esterification strategies could optimize bioavailability while retaining therapeutic effects.

Methyl 4-(3-nitrobenzyloxy)benzoate

  • Structural Features: Substitution at the 4-position with a 3-nitrobenzyloxy group (vs. 3,5-bis(4-nitrophenoxy) in the target compound).
  • Key Differences :
    • The benzyloxy linker introduces a methylene spacer, increasing steric bulk and altering electronic effects.
    • The nitro group at the 3-position (vs. 4-position in the target) reduces symmetry and modifies electron-withdrawing effects .
  • Synthetic Relevance : Prepared via nucleophilic substitution under basic conditions, similar methodologies could apply to the target compound.

Triazine-Containing Benzoates

  • Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate .
  • Structural Complexity : Incorporation of a triazine ring introduces multiple hydrogen-bonding sites and planar rigidity.
  • Functional Impact : Triazine derivatives often exhibit enhanced thermal stability and diverse reactivity, contrasting with the simpler nitro-substituted target compound.

Trifluoromethyl-Substituted Benzoates

  • Example : (4-Methoxyphenyl)(phenyl)methyl 3,5-bis(trifluoromethyl)benzoate .
  • Electronic Effects : Trifluoromethyl groups are stronger electron-withdrawing groups than nitro, increasing electrophilicity and altering solubility.
  • Applications : Such compounds are often explored in agrochemicals and pharmaceuticals due to their metabolic stability.

Hydroxymethyl-Methoxy-Substituted Benzoates

  • Example: Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate .
  • Hydrogen Bonding : Hydroxymethyl groups enable extensive O–H···O networks, influencing crystal packing and solubility.
  • Electronic Contrast : Methoxy groups are electron-donating, opposing the electron-withdrawing nitro groups in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Properties/Findings Reference
Methyl 3,5-bis(4-nitrophenoxy)benzoate 3,5-bis(4-nitrophenoxy) Potential prodrug for Compound W
3,5-Bis(4-nitrophenoxy)benzoic acid (CW) 3,5-bis(4-nitrophenoxy) Reduces Aβ42 in cellular assays
Methyl 4-(3-nitrobenzyloxy)benzoate 4-(3-nitrobenzyloxy) Steric bulk from benzyloxy linker
Triazine-containing benzoates Triazine and phenoxy groups Enhanced thermal stability
Trifluoromethyl-substituted benzoates 3,5-bis(trifluoromethyl) High metabolic stability
Hydroxymethyl-methoxy benzoate 3,5-bis(hydroxymethyl-2-methoxyphenoxy) Hydrogen-bonded crystal networks

Research Findings and Implications

  • Biological Relevance : Compound W’s activity against Aβ42 suggests that the methyl ester derivative could be optimized for central nervous system delivery via esterase-mediated activation .
  • Material Science Applications : Analogous compounds with hydrogen-bonding or bulky substituents (e.g., hydroxymethyl-methoxy derivatives) demonstrate how functional groups dictate solid-state properties, guiding the design of crystalline materials .

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